molecular formula C9H22O3SSi2 B14537951 Trimethylsilyl 1-(trimethylsilyl)prop-2-ene-1-sulfonate CAS No. 62425-71-2

Trimethylsilyl 1-(trimethylsilyl)prop-2-ene-1-sulfonate

Cat. No.: B14537951
CAS No.: 62425-71-2
M. Wt: 266.51 g/mol
InChI Key: IRNHMOXTIUKDFL-UHFFFAOYSA-N
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Description

Trimethylsilyl 1-(trimethylsilyl)prop-2-ene-1-sulfonate is an organosilicon compound that features a sulfonate group attached to a propene backbone, with trimethylsilyl groups at both ends

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 1-(trimethylsilyl)prop-2-ene-1-sulfonate typically involves the reaction of trimethylsilyl chloride with a suitable sulfonate precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or recrystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 1-(trimethylsilyl)prop-2-ene-1-sulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of new compounds.

    Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, resulting in the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Electrophiles: Such as halogens and acids for addition reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield sulfonate derivatives, while addition reactions can produce various adducts.

Scientific Research Applications

Trimethylsilyl 1-(trimethylsilyl)prop-2-ene-1-sulfonate has a wide range of scientific research applications, including:

    Biology: Investigated for its potential use in modifying biomolecules and studying enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Trimethylsilyl 1-(trimethylsilyl)prop-2-ene-1-sulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonate group can act as a leaving group in substitution reactions, while the double bond in the propene backbone can undergo addition reactions. The trimethylsilyl groups provide stability and influence the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl 1-propyne: Another organosilicon compound with a similar structure but different reactivity due to the presence of a triple bond.

    Trimethylsilyl 1-butene: Similar in structure but with a longer carbon chain, affecting its chemical properties and applications.

    Trimethylsilyl 1-pentene: Similar to Trimethylsilyl 1-butene but with an even longer carbon chain.

Uniqueness

Trimethylsilyl 1-(trimethylsilyl)prop-2-ene-1-sulfonate is unique due to the presence of both sulfonate and trimethylsilyl groups, which impart distinct reactivity and stability. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis and other applications.

Properties

CAS No.

62425-71-2

Molecular Formula

C9H22O3SSi2

Molecular Weight

266.51 g/mol

IUPAC Name

trimethylsilyl 1-trimethylsilylprop-2-ene-1-sulfonate

InChI

InChI=1S/C9H22O3SSi2/c1-8-9(14(2,3)4)13(10,11)12-15(5,6)7/h8-9H,1H2,2-7H3

InChI Key

IRNHMOXTIUKDFL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C=C)S(=O)(=O)O[Si](C)(C)C

Origin of Product

United States

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